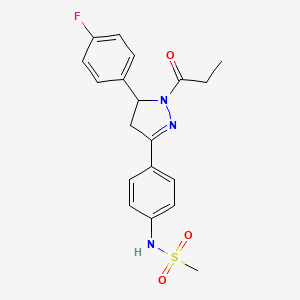

N-(1,3-苯并噻唑-2-基)-4-氯-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

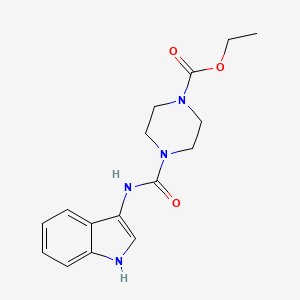

“N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their potential in various fields due to their diverse chemical reactivity and broad spectrum of biological activity .

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . A novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its efficiency was found to increase with the concentration of the inhibitor .Molecular Structure Analysis

The molecular structure of benzothiazole compounds has been studied using methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

Benzothiazole compounds have been studied for their reactivity in various chemical reactions . For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), yielding the corresponding 2-ketoazoles .科学研究应用

Antibacterial Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide, play a vital role in some biological applications . They have been used in the preparation of many complexes, such as Cu(II) and Hg(II) complexes . These complexes have shown significant antibacterial activity against several bacterial species, including Staphylococcus Epidermidis, Staphylococcus aureus (gram positive), E. Coli, and Citrobacter Freundii (gram negative) .

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis of Complexes

The N, S donor atoms of benzothiazole derivatives have been used in the formation of complexes . For example, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide has been used in the preparation of Cu(II) and Hg(II) complexes .

Antibiotics

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide and its derivatives have been used in the design of a new class of inhibitors . These inhibitors are being studied as a new generation of antibiotics that would cause fewer side effects .

作用机制

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit potent inhibition against M. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the functioning of the dpre1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of this enzyme disrupts the biosynthesis pathway, affecting the survival of M. tuberculosis.

Pharmacokinetics

tuberculosis, suggesting that they possess favorable pharmacokinetic properties .

Result of Action

The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan , leading to the death of M. tuberculosis.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .

安全和危害

The safety data sheet for a related compound, “1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols .

未来方向

Benzothiazole compounds continue to be of interest in various fields, including medicinal chemistry, due to their diverse biological activities and pharmaceutical potential . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in different areas .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATGXPLYYFNBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2764354.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)

![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2764371.png)